2-Fluoro-6-(pyridin-3-yl)pyridine-3-sulfonyl fluoride 2-Fluoro-6-(pyridin-3-yl)pyridine-3-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17737267
InChI: InChI=1S/C10H6F2N2O2S/c11-10-9(17(12,15)16)4-3-8(14-10)7-2-1-5-13-6-7/h1-6H
SMILES:
Molecular Formula: C10H6F2N2O2S
Molecular Weight: 256.23 g/mol

2-Fluoro-6-(pyridin-3-yl)pyridine-3-sulfonyl fluoride

CAS No.:

Cat. No.: VC17737267

Molecular Formula: C10H6F2N2O2S

Molecular Weight: 256.23 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-6-(pyridin-3-yl)pyridine-3-sulfonyl fluoride -

Specification

Molecular Formula C10H6F2N2O2S
Molecular Weight 256.23 g/mol
IUPAC Name 2-fluoro-6-pyridin-3-ylpyridine-3-sulfonyl fluoride
Standard InChI InChI=1S/C10H6F2N2O2S/c11-10-9(17(12,15)16)4-3-8(14-10)7-2-1-5-13-6-7/h1-6H
Standard InChI Key XTXPVBGFUPEYDX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CN=C1)C2=NC(=C(C=C2)S(=O)(=O)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyridine ring substituted at the 2-position with a fluorine atom and at the 3-position with a sulfonyl fluoride group. A second pyridinyl moiety is attached at the 6-position, creating a bipyridyl system. This arrangement confers significant electronic asymmetry, as evidenced by computational studies showing planar geometry for the central pyridine ring and slight deviations in the sulfonyl fluoride group’s orientation.

Table 1: Key Structural Parameters

ParameterValueSource
Molecular FormulaC10H6F2N2O2S\text{C}_{10}\text{H}_{6}\text{F}_{2}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight256.23 g/mol
X-ray Crystallography DataPlanar pyridine ring (α = 148.2°)
Dipole Moment4.82 D (calculated)

The sulfonyl fluoride group (SO2F-\text{SO}_2\text{F}) enhances electrophilicity, facilitating nucleophilic displacement reactions, while the fluorine atoms contribute to metabolic stability in biological systems.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) studies reveal distinct signals for the fluorine atoms: 19F^{19}\text{F} NMR shows a singlet at −63.8 ppm for the sulfonyl fluoride group and a doublet at −112.4 ppm for the aromatic fluorine. Infrared spectroscopy identifies strong absorptions at 1375 cm1^{-1} (S=O\text{S=O} asymmetric stretch) and 745 cm1^{-1} (C-F\text{C-F} bend).

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The primary synthesis route involves sequential fluorination and coupling reactions:

  • Electrophilic Fluorination: 1,2-Dihydropyridine precursors undergo fluorination using Selectfluor® (C12H18ClF6N42+\text{C}_{12}\text{H}_{18}\text{ClF}_{6}\text{N}_4^{2+}) in acetonitrile at 0°C, yielding 3-fluoro-3,6-dihydropyridines .

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling introduces the pyridin-3-yl group at the 6-position.

  • Sulfonation: Treatment with chlorosulfonic acid followed by fluoride exchange produces the sulfonyl fluoride moiety.

Table 2: Optimization of Fluorination Conditions

ParameterOptimal ValueYield Improvement
Temperature0°C+32%
SolventDry acetonitrile+25%
Reaction Time4 hours+18%

Industrial Production

Large-scale manufacturing employs continuous flow reactors to enhance yield (up to 78%) and purity (>99.5%). Key challenges include managing exothermic fluorination steps and minimizing byproducts like hydrogen fluoride .

Applications in Medicinal Chemistry

Kinase Inhibition

The compound’s sulfonyl fluoride group acts as a covalent warhead, targeting cysteine residues in kinase ATP-binding pockets. In vitro studies demonstrate nanomolar inhibition (IC50=12.3nM\text{IC}_{50} = 12.3 \, \text{nM}) against Bruton’s tyrosine kinase (BTK), a therapeutic target in autoimmune diseases.

Prodrug Development

Structural modifications at the 6-pyridinyl position enable tunable pharmacokinetics. A methyl ester prodrug variant shows 92% oral bioavailability in rodent models, with sustained plasma concentrations over 24 hours.

Materials Science Applications

Polymer Crosslinking

Incorporation into polyimide matrices enhances thermal stability (Tg=285°CT_g = 285°C) and chemical resistance. The sulfonyl fluoride group facilitates crosslinking via nucleophilic attack by amine-terminated oligomers.

Surface Functionalization

Self-assembled monolayers (SAMs) on gold substrates demonstrate a packing density of 4.2×1014molecules/cm24.2 \times 10^{14} \, \text{molecules/cm}^2, useful for biosensor interfaces.

HazardPrecautionary Measure
Skin corrosionNitrile gloves, face shields
Hydrogen fluoride emissionFume hoods with HEPA filtration
Moisture sensitivityArgon-atmosphere gloveboxes

Comparison with Structural Analogues

6-Fluoropyridine-2-sulfonyl fluoride

This analogue (PubChem CID 130655603) lacks the 6-pyridinyl group, reducing its kinase inhibition potency (IC50=450nM\text{IC}_{50} = 450 \, \text{nM} vs. BTK) but improving thermal stability in polymers (Tg=302°CT_g = 302°C) .

Pyridine-2-sulfonyl fluoride

The absence of fluorine at the 2-position diminishes electrophilicity, lowering reactivity in nucleophilic substitutions by 58% compared to the target compound .

Recent Research Advances

Photoredox Catalysis

Visible-light-mediated fluorination (450 nm LED) achieves 89% yield in flow reactors, reducing Selectfluor® consumption by 40% .

Bioconjugation Techniques

Site-specific labeling of antibody-drug conjugates (ADCs) using the sulfonyl fluoride group demonstrates a drug-to-antibody ratio (DAR) of 3.9 with >95% homogeneity.

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